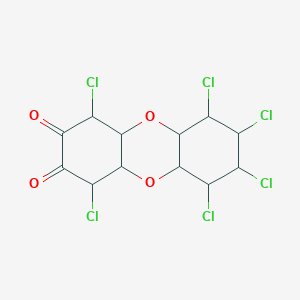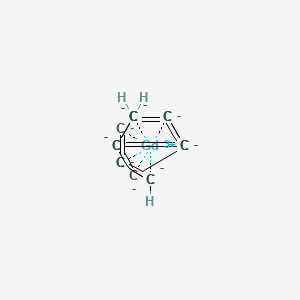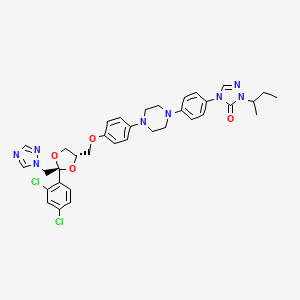
(2S,4S)-Itraconazole (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Itraconazole (Mixture of Diastereomers) is a chiral compound used primarily as an antifungal agent. It is a stereoisomer of Itraconazole, which is known for its broad-spectrum antifungal activity. The compound is particularly effective against a variety of fungal infections, including those caused by dermatophytes, yeasts, and molds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Itraconazole involves several steps, including the formation of chiral centers. One common method is the use of chiral catalysts to induce stereoselectivity during the synthesis. The process typically involves the reaction of a triazole derivative with a chiral epoxide, followed by several purification steps to isolate the desired diastereomer.
Industrial Production Methods
Industrial production of (2S,4S)-Itraconazole often employs large-scale chiral separation techniques. These methods include preparative-scale chromatography and enantioselective liquid–liquid extraction. Crystallization-based methods are also used to achieve high purity and yield .
化学反応の分析
Types of Reactions
(2S,4S)-Itraconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its antifungal activity.
Substitution: Substitution reactions can occur at the triazole ring or other functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (2S,4S)-Itraconazole, which may have different antifungal properties.
科学的研究の応用
(2S,4S)-Itraconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral separation techniques and stereoselective synthesis.
Biology: Investigated for its effects on fungal cell membranes and its potential use in treating fungal infections.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various fungal infections.
Industry: Employed in the development of new antifungal agents and formulations.
作用機序
The mechanism of action of (2S,4S)-Itraconazole involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
類似化合物との比較
Similar Compounds
Ketoconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: Known for its high oral bioavailability and effectiveness against a broad range of fungal infections.
Voriconazole: A newer antifungal agent with enhanced activity against certain resistant fungal strains.
Uniqueness
(2S,4S)-Itraconazole is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for fungal enzymes. This stereoisomer may exhibit different pharmacological properties compared to its other diastereomers and enantiomers .
特性
分子式 |
C35H38Cl2N8O4 |
|---|---|
分子量 |
705.6 g/mol |
IUPAC名 |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m0/s1 |
InChIキー |
VHVPQPYKVGDNFY-PCMFMRNESA-N |
異性体SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
正規SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


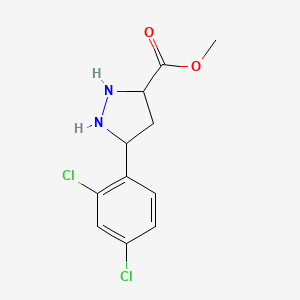
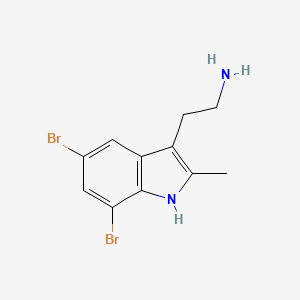
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
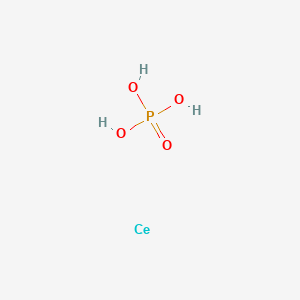
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
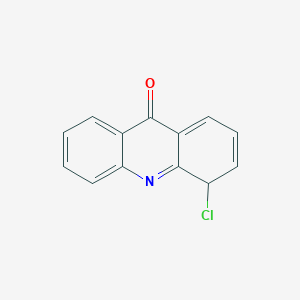

![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
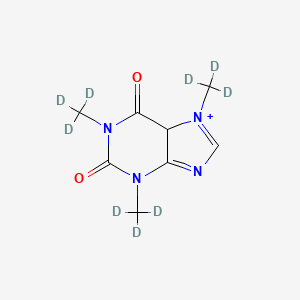
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
